
3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione
説明
“3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione” is a derivative of quinazolinone . Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules of physiological significance and pharmacological utilization .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the amidation of 2-aminobenzoic acid derivatives . For example, anthranilic acid derivatives were coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which underwent cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones . Treatment of the benzoxazinones with ammonia solution afforded the quinazolinone derivatives .Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by a strong carbonyl band at 1681 cm−1 and the NH stretching band at 3402 cm−1 (inflection) . Methyl groups in positions 2 and 3 have nearly the same effect in causing the carbonyl frequency to be lowered by 20–30 cm−1 .Chemical Reactions Analysis
Quinazolinone derivatives exhibit a diverse range of chemical reactions . The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents were discussed .Physical And Chemical Properties Analysis
The IR spectra of 4(3H)-quinazolinone is characterized by a strong carbonyl band at 1681 cm−1 and the NH stretching band at 3402 cm−1 (inflection) . Methyl groups in positions 2 and 3 have nearly the same effect in causing the carbonyl frequency to be lowered by 20–30 cm−1 .特性
IUPAC Name |
3-(2-sulfanylethyl)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c13-9-7-3-1-2-4-8(7)11-10(14)12(9)5-6-15/h1-4,15H,5-6H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNHLFULJDXJKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160656 | |
| Record name | 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione | |
CAS RN |
138400-06-3 | |
| Record name | 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138400063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the metabolism of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione in living organisms?
A1: Research shows that after oral administration in rats, 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione undergoes extensive metabolism, resulting in at least seven metabolites excreted in urine and feces []. These metabolites primarily arise from S-methylation, sulfoxidation, and ring-hydroxylation reactions. Some metabolites are also found conjugated with sulfate or glucuronide. Interestingly, the ratio of phase I to phase II metabolites is 4:1, indicating a significant contribution of oxidative processes []. Similar metabolic profiles were observed in isolated perfused rat liver and rat hepatocyte cultures, confirming the liver's role in metabolizing this compound []. Notably, lymphocyte and myeloma cell cultures primarily produce the disulfide form of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione, suggesting a different metabolic pathway in these cells [].
Q2: Does the structure of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione influence its biological activity?
A2: Yes, structural modifications significantly impact the biological activity of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione. Studies show that N-1 methyl and benzyl substituted derivatives exhibit immunostimulating activity in various tests []. This suggests that modifications at the N-1 position can enhance its immunomodulatory properties []. Further research is needed to explore the structure-activity relationship in greater detail and optimize the compound for specific therapeutic applications.
Q3: Has 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione shown any antiviral activity?
A3: Yes, 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione (5a) and its corresponding disulfide, bis[2,4-dioxol-1,2,3,4-tetrahydroquinazolin-3-yl)alkyl]disulfane (3a), have demonstrated significant antiviral activity in vitro []. These compounds showed efficacy against both DNA and RNA viruses, including vaccinia virus, herpes simplex virus type 1, and influenza A virus, at concentrations non-toxic to host cells []. This finding highlights the potential of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione and its derivatives as antiviral agents. Further investigation is warranted to determine their in vivo efficacy and safety profiles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



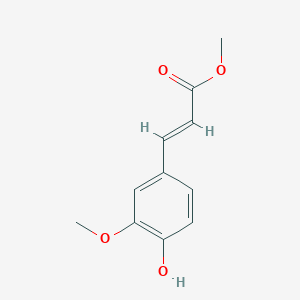
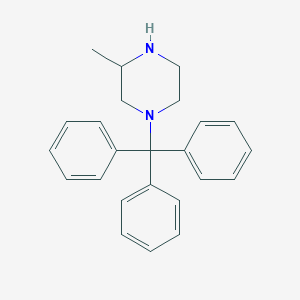
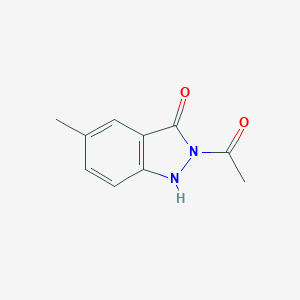


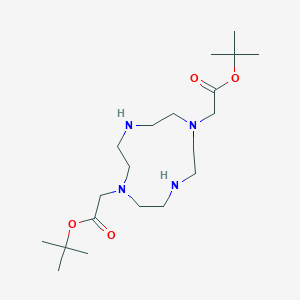
![3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol](/img/structure/B141945.png)

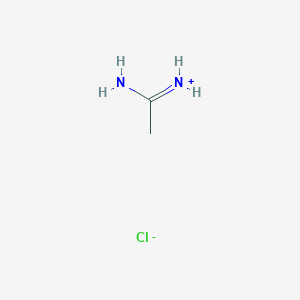
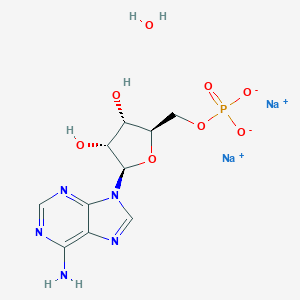
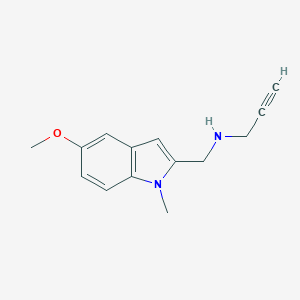
![2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B141959.png)
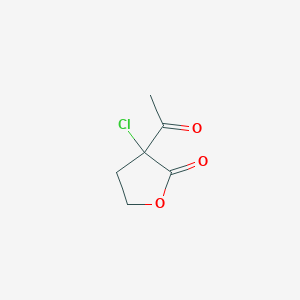
![Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B141963.png)